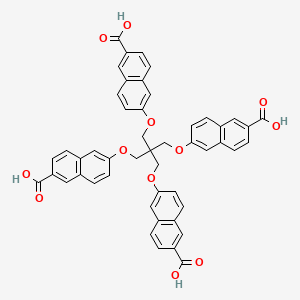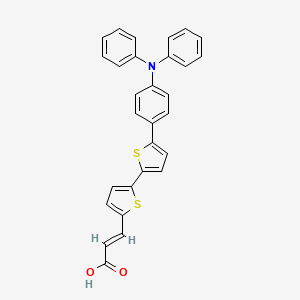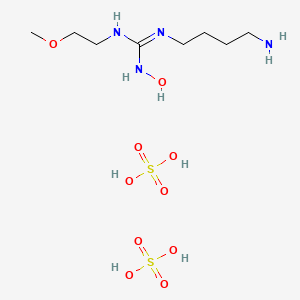
Myc-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myc-IN-2 is a small molecule inhibitor specifically designed to target the MYC oncoprotein, which is implicated in various human cancers. MYC is a transcription factor that plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. The deregulation of MYC is associated with aggressive tumor growth and poor prognosis in cancer patients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myc-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its binding affinity and specificity for the MYC protein. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis platforms are employed to achieve high-throughput production.
Chemical Reactions Analysis
Types of Reactions
Myc-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and binding affinity to the MYC protein.
Scientific Research Applications
Myc-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MYC inhibitors and to develop new derivatives with improved efficacy.
Biology: Employed in cell culture studies to investigate the role of MYC in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating MYC-driven cancers, including breast carcinoma, lung carcinoma, and neuroblastoma.
Industry: Utilized in drug discovery and development programs to identify new MYC inhibitors and to optimize their pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
Myc-IN-2 exerts its effects by binding to the MYC protein and inhibiting its interaction with the MAX protein, which is essential for MYC’s transcriptional activity. This disruption of the MYC-MAX complex prevents the transcription of MYC target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the E-box DNA binding sites, chromatin-modifying complexes, and various downstream effectors of MYC signaling.
Comparison with Similar Compounds
Similar Compounds
Myc-IN-1: Another MYC inhibitor with a similar mechanism of action but different chemical structure.
Omomyc: A dominant-negative MYC peptide that interferes with MYC-MAX dimerization.
MYCi361: A small-molecule inhibitor that disrupts MYC-MAX complexes and promotes MYC degradation.
Uniqueness of Myc-IN-2
This compound is unique due to its high specificity and binding affinity for the MYC protein, which enhances its efficacy as a MYC inhibitor. Additionally, its chemical structure allows for easy modification and optimization, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C25H17N3O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[2-(furan-2-yl)-6-[4-(1,3-thiazol-2-yl)phenyl]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C25H17N3O2S/c26-24(29)18-7-3-16(4-8-18)20-14-21(28-22(15-20)23-2-1-12-30-23)17-5-9-19(10-6-17)25-27-11-13-31-25/h1-15H,(H2,26,29) |
InChI Key |
HMVOKQDXOYWIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C4=NC=CS4)C5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)



![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
